![molecular formula C10H10ClN3O B2649677 [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol CAS No. 1239789-22-0](/img/structure/B2649677.png)
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that includes a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanol group and a 4-chlorophenyl group. The presence of the chlorine atom suggests that this compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition, a type of click chemistry .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a 1,2,3-triazole ring, a methanol group, and a 4-chlorophenyl group. The exact arrangement of these groups within the molecule would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the chlorine atom. The triazole ring might participate in various reactions, especially if catalyzed by certain metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group might make it somewhat soluble in water .Scientific Research Applications
Antiviral Agents
Research has shown that triazole derivatives, including [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, exhibit significant antiviral properties. These compounds can inhibit the replication of various viruses by interfering with viral enzymes or proteins essential for viral replication . This makes them potential candidates for developing treatments against viral infections such as influenza and other RNA viruses.
Antifungal Agents
Triazole derivatives are well-known for their antifungal activities. [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately the death of the fungal cell. Such properties make these compounds valuable in treating fungal infections in both clinical and agricultural settings.
Anticancer Agents
The triazole moiety in [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol has been investigated for its potential anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways . Additionally, they may inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms, making them promising candidates for cancer therapy.
Antibacterial Agents
Triazole derivatives, including [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, have shown potential as antibacterial agents. They can inhibit bacterial growth by targeting bacterial enzymes and proteins essential for cell wall synthesis and function . This makes them useful in developing new antibiotics to combat bacterial infections, especially those resistant to conventional antibiotics.
Anti-inflammatory Agents
Research indicates that triazole derivatives possess anti-inflammatory properties. [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
Recent studies suggest that triazole derivatives may have neuroprotective effects. [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases . This makes them potential candidates for developing treatments for conditions like Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKCTGZPVOOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

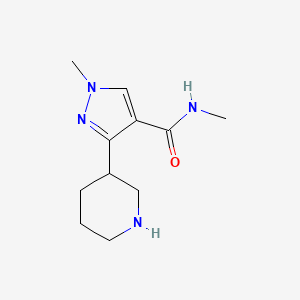
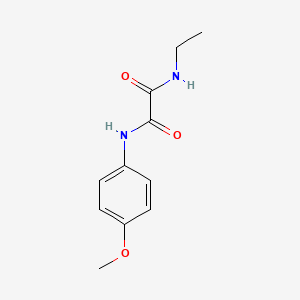
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)
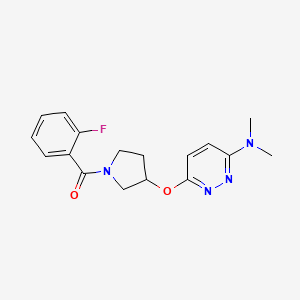
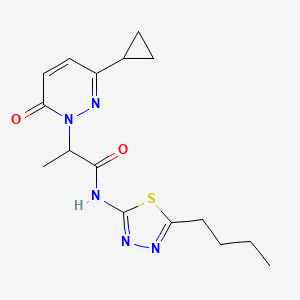
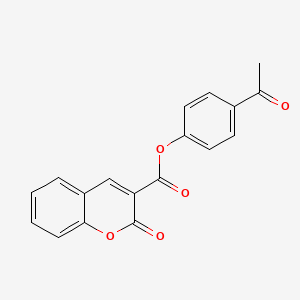
![Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2649607.png)
amine](/img/structure/B2649609.png)
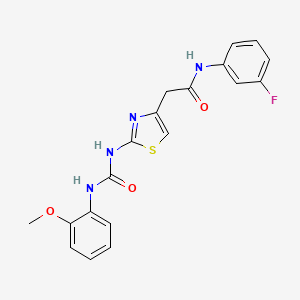
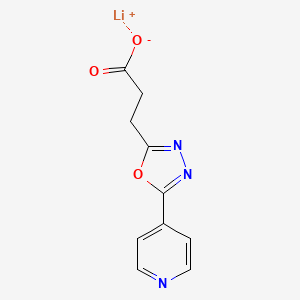
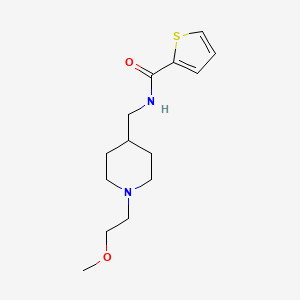
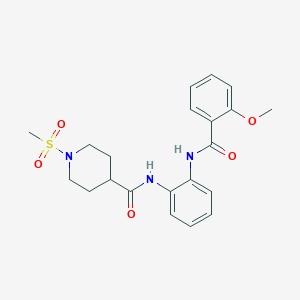
![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)